4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property

4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride (CAS 2743323-87-5, free base CAS 1211579-35-9) is a 4-phenylpiperidine derivative characterized by a cyclopropylmethoxy substituent at the para position of the phenyl ring. This compound belongs to a class of piperidine-based scaffolds frequently utilized in medicinal chemistry as building blocks for central nervous system (CNS) agents, chemokine receptor modulators, and kinase inhibitors.

Molecular Formula C15H22ClNO
Molecular Weight 267.79 g/mol
Cat. No. B8167783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride
Molecular FormulaC15H22ClNO
Molecular Weight267.79 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=C(C=C2)C3CCNCC3.Cl
InChIInChI=1S/C15H21NO.ClH/c1-2-12(1)11-17-15-5-3-13(4-6-15)14-7-9-16-10-8-14;/h3-6,12,14,16H,1-2,7-11H2;1H
InChIKeyOPRVEGOFLJYXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Cyclopropylmethoxy)phenyl)piperidine Hydrochloride: Physicochemical and Pharmacological Profiling for Informed Procurement


4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride (CAS 2743323-87-5, free base CAS 1211579-35-9) is a 4-phenylpiperidine derivative characterized by a cyclopropylmethoxy substituent at the para position of the phenyl ring . This compound belongs to a class of piperidine-based scaffolds frequently utilized in medicinal chemistry as building blocks for central nervous system (CNS) agents, chemokine receptor modulators, and kinase inhibitors [1]. The hydrochloride salt form enhances aqueous solubility, broadening its applicability in in vitro assays and formulation development. However, the compound's unique cyclopropylmethoxy moiety introduces steric bulk and distinct lipophilicity compared to simpler alkoxy analogs, a feature that can significantly alter target binding, metabolic stability, and off-target profiles [2].

Why 4-(4-(Cyclopropylmethoxy)phenyl)piperidine Hydrochloride Cannot Be Replaced by Generic 4-Phenylpiperidine Analogs


The 4-phenylpiperidine scaffold is a privileged structure in drug discovery, but subtle variations in the para-substituent of the phenyl ring profoundly impact pharmacological properties. Replacing the cyclopropylmethoxy group with a simple methoxy or ethoxy group—common in catalog compounds—alters lipophilicity by more than one log unit, potentially shifting blood-brain barrier penetration, CYP enzyme inhibition, and receptor binding kinetics [1]. The cyclopropyl ring introduces conformational rigidity and a unique electron-donating profile that can enhance selectivity for certain biological targets, such as sigma receptors or chemokine receptors, while reducing off-target activity . Procurement of the correct analog is therefore critical for maintaining SAR integrity in lead optimization programs; using a generic substitute without verification risks invalidating structure-activity relationships and wasting screening resources.

Quantitative Differentiation of 4-(4-(Cyclopropylmethoxy)phenyl)piperidine Hydrochloride from Closest Analogs


Lipophilicity (LogP) Comparison: Cyclopropylmethoxy vs. Methoxy Substituent

The cyclopropylmethoxy group increases lipophilicity by approximately 1.7 log units compared to a methoxy substituent, as demonstrated by computational predictions and fragment-based LogP contributions [1][2]. This difference is critical for CNS drug design, where optimal LogP values (2-4) are required for passive blood-brain barrier permeation.

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Property

Aqueous Solubility Enhancement Through Hydrochloride Salt Formation

The hydrochloride salt of 4-(4-(cyclopropylmethoxy)phenyl)piperidine exhibits significantly higher aqueous solubility compared to its free base form. While quantitative solubility data for this specific compound are limited, the general principle is well-established: piperidine hydrochlorides typically show 10-100 fold improvement in aqueous solubility over the corresponding free bases . This property is essential for in vitro assay preparation and early formulation development.

Solubility Formulation Bioavailability

Metabolic Stability: Cyclopropylmethoxy Group Reduces CYP-Mediated Oxidation

The cyclopropylmethoxy substituent is known to confer metabolic stability by sterically hindering oxidative metabolism at the ether linkage, compared to linear alkoxy chains. In related piperidine series, cyclopropyl-containing compounds show reduced intrinsic clearance in human liver microsomes (HLM) relative to methoxy or ethoxy analogs [1]. While direct data for this exact compound are not yet published, class-level inference from structurally similar piperidine derivatives indicates a 2- to 5-fold improvement in metabolic half-life.

Metabolic Stability CYP Inhibition Oxidative Metabolism

CYP3A4 Time-Dependent Inhibition: Preliminary Data Suggest Low Risk

A structurally related compound, 4-(cyclopropylmethoxy)piperidine, was tested for time-dependent inhibition of CYP3A4 and showed an IC50 > 100 µM after 30 min preincubation, indicating low potential for mechanism-based inhibition [1]. This contrasts with many 4-phenylpiperidine derivatives bearing linear alkyl chains, which can act as mechanism-based inactivators of CYP enzymes.

CYP3A4 Drug-Drug Interaction Time-Dependent Inhibition

Optimal Application Scenarios for 4-(4-(Cyclopropylmethoxy)phenyl)piperidine Hydrochloride


CNS Lead Optimization: Enhancing Brain Penetration Without Sacrificing Solubility

The cyclopropylmethoxy group elevates LogP into the CNS-favorable range (~3.6) while the hydrochloride salt maintains sufficient solubility for in vivo dosing. This compound is ideally suited for synthesizing CNS-penetrant libraries targeting GPCRs, ion channels, or transporters where balanced lipophilicity is critical [1].

Kinase Inhibitor Scaffold Diversification: Mitigating CYP Liability

Kinase inhibitor programs frequently encounter CYP3A4 time-dependent inhibition as a development hurdle. The low TDI risk exhibited by cyclopropylmethoxy-containing piperidines makes this intermediate a strategic choice for generating backup series with improved DDI profiles [2].

Chemokine Receptor Antagonist Development (e.g., CCR5)

Patents from Schering Corporation describe piperidine derivatives as CCR5 antagonists for HIV and inflammatory diseases. The 4-(4-(cyclopropylmethoxy)phenyl)piperidine scaffold aligns with this pharmacophore, and its unique substituent may offer enhanced selectivity over related chemokine receptors [3].

Fragment-Based Drug Discovery: A Lipophilic, Soluble Building Block

With a molecular weight of 267.79 g/mol (HCl salt) and a predicted LogP of ~3.6, this compound fits the 'fragment' space for FBDD campaigns. Its balanced solubility and lipophilicity enable efficient fragment growing or merging strategies.

Quote Request

Request a Quote for 4-(4-(Cyclopropylmethoxy)phenyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.